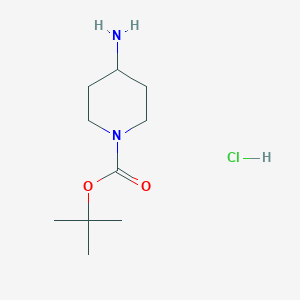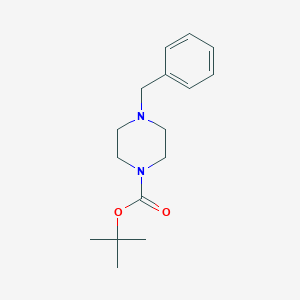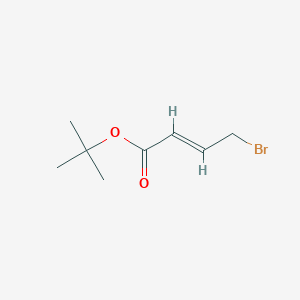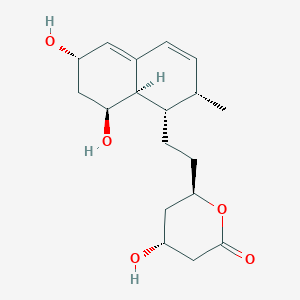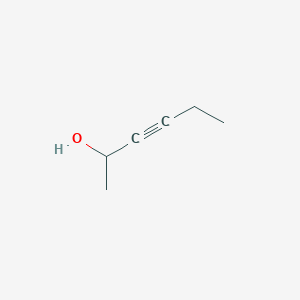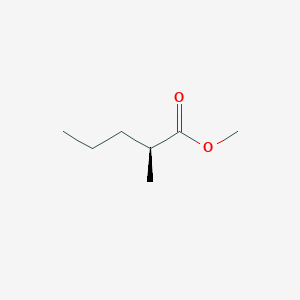![molecular formula C11H19NO3 B153454 Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-60-5](/img/structure/B153454.png)
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as t-Bu-5-OH-2-ABCH, is a cyclic organic compound with a unique structure. It is a cyclic ether with a five-membered ring, two of which are oxygen atoms. The compound has a molecular weight of 188.26 g/mol and a melting point of 78-80°C. It is a colorless, water-soluble, and non-flammable solid. It is primarily used as an intermediate in organic synthesis, as well as a reagent in laboratory experiments.
Scientific Research Applications
Anticancer Potential
Research into norcantharidin, a compound structurally similar to tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, reveals significant anticancer activity. Norcantharidin and its analogues demonstrate potential in combating cancer with reduced side effects compared to traditional treatments. These compounds, by inhibiting protein phosphatases 1, 2A, 2B, and 5, show promise in the development of more effective anticancer drugs, highlighting the importance of structural modifications for enhanced activity and toxicity profiles (L. Deng & Shenlong Tang, 2011).
Environmental Impact and Biodegradation
The biodegradation of ethyl tert-butyl ether (ETBE), closely related to this compound, has been studied for its environmental impact. Microorganisms capable of degrading ETBE as a carbon and energy source or via cometabolism have been identified, providing insight into the potential environmental fate and biodegradation pathways of similar compounds. The presence of co-contaminants can influence the aerobic biodegradation of such ethers, suggesting a complex interplay between microbial activity and environmental conditions (S. Thornton et al., 2020).
Antioxidant Applications
The role of synthetic phenolic antioxidants, including compounds similar to this compound, has been explored in various contexts. These antioxidants, found in industrial and commercial products, have been assessed for their environmental occurrence, human exposure, and potential toxicity. Studies suggest that while some may pose health risks, others could offer protective effects against oxidative stress, indicating a nuanced understanding of their safety and efficacy is necessary (Runzeng Liu & S. Mabury, 2020).
Safety and Regulatory Assessment
The safety and regulatory status of food additives like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), structurally related to this compound, have been reevaluated. Comprehensive studies on BHA and BHT, examining their genotoxicity, carcinogenicity, and potential as anticarcinogenic agents, support their safety at current levels of use in food products. This reassessment underscores the importance of continuous evaluation to ensure the safety of such compounds for human consumption (G. Williams, M. Iatropoulos, & J. Whysner, 1999).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPGSWMTDGGUEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596323 |
Source


|
| Record name | tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207405-60-5 |
Source


|
| Record name | tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



